molecular formula C22H21BrN2O3S B3710526 N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3710526
M. Wt: 473.4 g/mol
InChI Key: SGWXDVLAWDQUBV-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a benzyl group, a bromophenyl group, and a sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Glycinamide Backbone: Starting with glycine, the amine group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Introduction of the Benzyl Group: The protected glycine is then reacted with benzyl bromide in the presence of a base like sodium hydride to introduce the benzyl group.

    Addition of the Bromophenyl Group: The intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to introduce the bromophenyl group.

    Sulfonylation: Finally, the compound is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of N2-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-benzyl-N-(3-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Uniqueness

N~2~-benzyl-N-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding. This property can be exploited in the design of novel compounds with enhanced biological activity or material properties.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-17-10-12-21(13-11-17)29(27,28)25(15-18-6-3-2-4-7-18)16-22(26)24-20-9-5-8-19(23)14-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWXDVLAWDQUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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